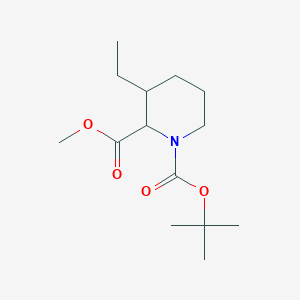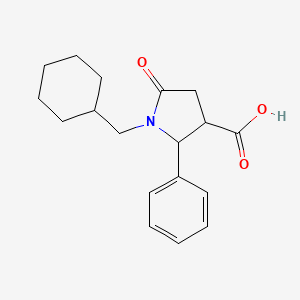
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid
Descripción general
Descripción
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid, also known as CPMPCA, is a cyclic carboxylic acid that is widely used in scientific research. It is a versatile compound that can be used as a starting material in organic synthesis, as a reagent for various transformations, and as a probe for studying the mechanism of action of various drugs. CPMPCA is also used in various biochemical and physiological studies, as it has a wide range of applications.
Aplicaciones Científicas De Investigación
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is widely used in scientific research due to its versatile properties. It is used as a starting material in organic synthesis, as a reagent for various transformations, and as a probe for studying the mechanism of action of various drugs. This compound is also used in various biochemical and physiological studies, as it has a wide range of applications.
Mecanismo De Acción
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid is known to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This compound is also known to act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to have beneficial effects on the cardiovascular system, as it can reduce blood pressure and improve lipid profiles. This compound has also been found to have neuroprotective effects, as it can protect neurons from oxidative stress and reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a highly versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to using this compound in lab experiments. For example, it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound is a relatively unstable compound, which can make it difficult to store and handle.
Direcciones Futuras
The future of 1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid research is promising, as it has the potential to be used in a variety of scientific applications. For example, this compound could be used to develop new drugs and therapies for various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, this compound could be used to develop new methods for studying the mechanism of action of various drugs and to develop new methods for studying the biochemical and physiological effects of drugs. This compound could also be used to develop new methods for studying the structure and function of proteins and other biomolecules. Finally, this compound could be used to develop new methods for studying the structure and function of enzymes, as well as new methods for studying the structure and function of other biological macromolecules.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-16-11-15(18(21)22)17(14-9-5-2-6-10-14)19(16)12-13-7-3-1-4-8-13/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQAJFCYCQEOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(C(CC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





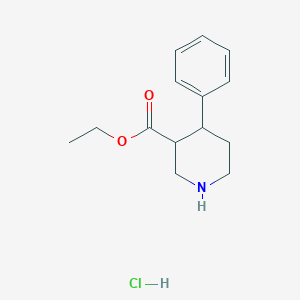
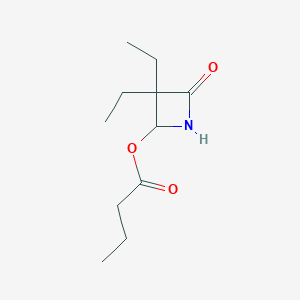
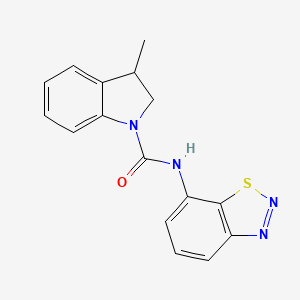
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486180.png)
![2-[Methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486182.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)
![3-(Aminomethyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ol](/img/structure/B1486185.png)
![3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1486186.png)
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)
